4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol
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Overview
Description
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is an organic compound that features a quinoline moiety attached to a phenol ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 4-methoxyphenol with quinoline derivatives under specific conditions. One common method includes the use of a Schiff base reaction, where 4-methoxyphenol reacts with quinoline-3-carbaldehyde in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets due to its quinoline and phenol moieties. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but with a phenyl group instead of a quinoline moiety.
4-Methoxy-2-[(quinolin-5-ylamino)methyl]phenol: Similar structure but with the quinoline moiety attached at a different position.
Uniqueness
4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is unique due to the specific positioning of the quinoline moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-methoxy-2-[(quinolin-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-6-7-17(20)13(9-15)10-18-14-8-12-4-2-3-5-16(12)19-11-14/h2-9,11,18,20H,10H2,1H3 |
InChI Key |
RFZFEZNJMBMEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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